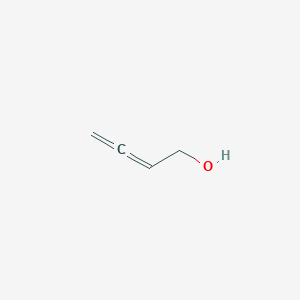

2,3-Butadien-1-ol

Overview

Description

2,3-Butadien-1-ol is a chemical compound that is part of the 1,3-butadiene family, which are conjugated dienes with significant applications in synthetic chemistry. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the 1,3-butadiene structure. This functional group introduces unique reactivity and properties to the molecule, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of 2,3-butadien-1-ol and its derivatives can be achieved through several methods. One approach involves the use of organotin precursors and butadienyllithium reagents to create 2,3-disubstituted 1,3-butadienes, which can then undergo further functionalization . Another method includes the gold(I)-catalyzed isomerization of allenyl carbinol esters, which provides an efficient and stereoselective synthesis of functionalized 1,3-butadien-2-ol esters . Additionally, the synthesis of 2,3-bis(diphenylphosphino)-1,3-butadiene from 2,3-bis(diphenylphosphinoyl)-1,3-butadiene demonstrates the versatility of butadiene derivatives in organophosphorus chemistry .

Molecular Structure Analysis

The molecular structure of 2,3-butadien-1-ol derivatives can be quite diverse, depending on the substituents attached to the butadiene core. For instance, the structure of 2,3-bis(diphenylphosphino)-1,3-butadiene has been determined by single-crystal X-ray diffraction, revealing a centrosymmetrical (E)-configuration . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions.

Chemical Reactions Analysis

2,3-Butadien-1-ol and its derivatives participate in a wide range of chemical reactions. They can undergo Diels-Alder reactions, serving as either dienes or dienophiles, which is a testament to their versatility in forming complex molecular architectures . The palladium-catalyzed cross-couplings of substituted allenic esters in water at room temperature is another example of the chemical transformations possible with 1,3-butadiene derivatives, highlighting their utility in environmentally responsible synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-butadien-1-ol derivatives are influenced by their molecular structure and the nature of their substituents. For example, the fluorescence properties of conjugated 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes indicate that the electronic nature of the substituents can impart unique photophysical characteristics to the butadiene derivatives . The synthesis of 2-fluoro-3-buten-1-ol and its subsequent reactions demonstrate the compound's reactivity and potential for further functionalization . Moreover, the introduction of phenylthio and difluoro groups to 1,3-butadienes expands their utility in organic synthesis, allowing for the formation of multifunctionalized systems .

Scientific Research Applications

Catalytic Reactions

Palladium(II) compounds dissolved in ionic liquids can catalyze the hydrodimerization of 1,3-butadiene, resulting in products like 1,3,6-octatriene and telomer octa-2,7-dien-1-ol. This process depends on reaction conditions, achieving a 1,3-butadiene conversion of up to 28% and a turnover frequency (TOF) of 118 h-1. The conversion and TOF can be significantly increased by applying carbon dioxide pressure, indicating potential for optimizing catalytic reactions involving 1,3-butadiene (Dullius et al., 1998).

Production from Biomass-Derived Alcohols

Biomass-derived C4 alcohols, such as 2,3-butanediol, have been researched as alternative resources for 1,3-butadiene production. Efficient production of unsaturated alcohols from these butanediols is key for forming 1,3-butadiene with high selectivity. For example, CeO2 is extremely effective for converting 1,3-butanediol to form 3-buten-2-ol and 2-buten-1-ol (Sun et al., 2020).

Molecular Structure Studies

Ab initio SCF-MO calculations have been performed on isomers of 1,3-butadienol, like 1,3-butadien-1-o1 and 1,3-butadien-2-o1, to understand their molecular structure. Such studies help in understanding the stability and conformational properties of these molecules, which are critical for their applications in various chemical processes (Ribeiro-Claro, 1993).

Dehydration and Catalysis

Vapor-phase catalytic dehydration of 2,3-butanediol over metal oxides like ZrO2 has been explored. This process selectively produces 3-buten-2-ol, a critical intermediate, without generating 1,3-butadiene, showing potential for controlled chemical synthesis (Duan et al., 2014).

Combustion and Kinetic Modeling

Studies on 1,3-butadiene combustion, including ignition delay time and laminar flame speed measurements, contribute to a better understanding of its behavior in practical combustors. This research assists in developing detailed chemical kinetic mechanisms for 1,3-butadiene oxidation, which is crucial in fields like material science and environmental engineering (Zhou et al., 2018).

Safety And Hazards

properties

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKCVRNKAPHWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Butadien-1-ol | |

CAS RN |

18913-31-0 | |

| Record name | 2,3-Butadien-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18913-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

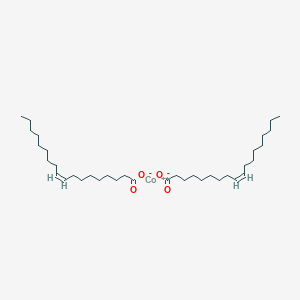

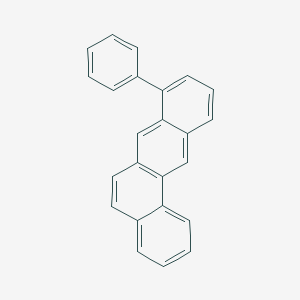

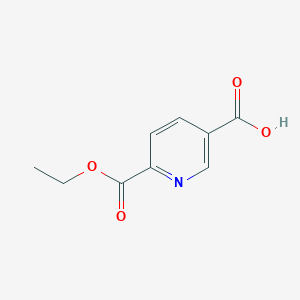

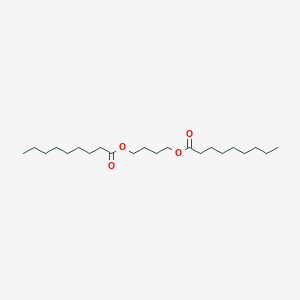

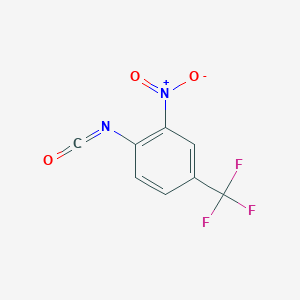

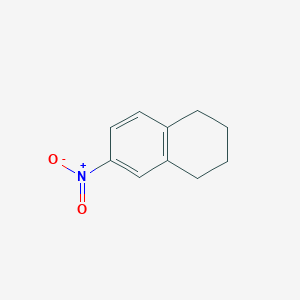

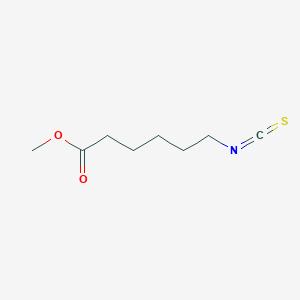

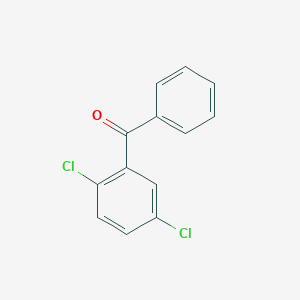

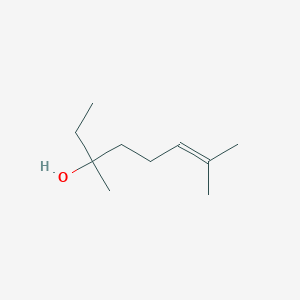

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2,3-Butadien-1-ol?

A1: 2,3-Butadien-1-ol is characterized by its allene moiety (C=C=C) and a primary alcohol group (-OH). This structure makes it a versatile building block for synthesizing more complex molecules.

Q2: How can 2,3-Butadien-1-ol be synthesized?

A2: A recent study highlights a copper-catalyzed synthesis of functionalized terminal allenes, including 2,3-Butadien-1-ol, from 1-alkynes using CuI, paraformaldehyde, and diisopropylamine. [] This method offers a scalable and efficient route to access gram-scale quantities of the compound.

Q3: What is the significance of the allene functionality in 2,3-Butadien-1-ol for organic synthesis?

A3: The allene group provides a unique reactive site for various chemical transformations. For instance, 2,3-Butadien-1-ol can undergo cyclization reactions with electrophiles like aryl iodides in the presence of palladium catalysts, leading to the formation of heterocyclic compounds like oxazolidines. [] These reactions highlight the potential of 2,3-Butadien-1-ol as a valuable synthon in constructing diverse molecular scaffolds.

Q4: How does the presence of the hydroxyl group in 2,3-Butadien-1-ol influence its reactivity?

A4: The hydroxyl group can participate in reactions and influence the stereochemical outcome of transformations involving the allene moiety. Research on the reduction of various unsaturated compounds, including 2,3-Butadien-1-ol, using different catalysts like Lindlar Pd, Pd–BaSO4, and Pt–C, revealed interesting selectivity patterns. [] This suggests that the hydroxyl group might play a role in directing the interaction of the molecule with catalyst surfaces.

Q5: Are there any studies on the conformational preferences of 2,3-Butadien-1-ol?

A5: Yes, both microwave spectroscopy and ab initio SCF MO calculations have been employed to understand the conformational landscape of 2,3-Butadien-1-ol. [, ] These studies provide insights into the preferred spatial arrangements of the molecule and the influence of intramolecular hydrogen bonding involving the hydroxyl group.

Q6: Has 2,3-Butadien-1-ol been used in the synthesis of any specific classes of compounds?

A6: A notable example is the cobalt-catalyzed reaction of 2,3-Butadien-1-ol carbonates with cyclic C-aryl nitrones. [] This tandem process involves C–H activation followed by a dipolar cycloaddition, ultimately yielding complex spirocyclic isoindolines and pyrrolidines. The reaction showcases the ability of 2,3-Butadien-1-ol derivatives to participate in complex multi-step transformations, leading to structurally diverse and potentially valuable compounds.

Q7: Are there any known silicon-containing derivatives of 2,3-Butadien-1-ol?

A7: Yes, 4-(dimethylphenylsilyl)buta-2,3-dien-1-ol has been synthesized and investigated for its alkylation reactions. [, ] This derivative highlights the possibility of incorporating silicon-based functional groups into the 2,3-Butadien-1-ol framework, potentially opening avenues for further chemical modifications and applications.

Q8: What analytical techniques are commonly used to characterize 2,3-Butadien-1-ol and its derivatives?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify and characterize 2,3-Butadien-1-ol and its derivatives. [] In particular, in situ 1H NMR spectroscopy, especially when coupled with parahydrogen (p-H2), allows for the real-time monitoring of hydrogenation reactions involving 2,3-Butadien-1-ol derivatives and provides valuable information about the stereochemistry of the products formed. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)